Methyl 5-isobutyrylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutyrylfuran-2-carboxylate typically involves the esterification of 5-isobutyrylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isobutyrylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted furan derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 5-isobutyrylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Methyl 5-isobutyrylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
2,5-Furandicarboxylic Acid: Used as a precursor for monomer and polymer synthesis.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-(2-methylpropanoyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-6(2)9(11)7-4-5-8(14-7)10(12)13-3/h4-6H,1-3H3 |
InChI Key |
DFGKQIWGRVKERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.